1-Boc-6-Fluoro-1H-indole
Description
Significance of the Indole (B1671886) Scaffold in Organic and Medicinal Chemistry
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a structural motif of immense importance in the field of chemistry. rsc.org Its prevalence in nature and its versatile chemical properties have established it as a critical component in the development of new medicines.
Indole derivatives are renowned for their extensive range of pharmacological effects. innovareacademics.in This structural class is associated with a multitude of biological activities, making it a fertile ground for drug discovery. rsc.org Research has demonstrated the efficacy of indole-containing compounds across various therapeutic areas, including cancer, microbial infections, and inflammation. innovareacademics.in The parent compound of the titular molecule, 6-fluoroindole (B127801), for instance, has been noted for its antifungal and antibacterial properties and as a reagent in the synthesis of potential anticancer immunomodulators. medchemexpress.com Indole derivatives have been shown to interfere with the quorum sensing (QS) systems in a variety of bacterial pathogens, which is essential for processes like biofilm formation. researchgate.net
| Biological Activity of Indole Derivatives | Therapeutic Area |
| Anticancer | Oncology |
| Antimicrobial & Antifungal | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Antiviral (including Anti-HIV) | Virology |
| Antidiabetic | Metabolic Disorders |
| Anticonvulsant | Neurology |
| Antioxidant | General Health |
| Antimalarial | Infectious Diseases |
| This table summarizes the diverse biological activities reported for various indole derivatives. innovareacademics.in |
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The indole nucleus is considered a "versatile pharmacophore" and a "privileged scaffold" in medicinal chemistry. rsc.orginnovareacademics.in Its ability to mimic the structure of proteins, such as the amino acid tryptophan, allows it to bind to a wide array of biological receptors and enzymes. rsc.org This inherent versatility makes indole a fundamental building block in the design of new drugs aimed at treating a wide spectrum of diseases. rsc.org
Alkaloids are naturally occurring, nitrogen-containing organic compounds, typically derived from plants. rsc.org Indole alkaloids, which feature the indole core, represent a major subset of these natural products and are known for their significant pharmacological activities. rsc.org Many commercially available drugs are based on indole alkaloids. These natural compounds serve as a rich source of inspiration for medicinal chemists, providing validated starting points for the design and synthesis of novel therapeutics with potent activities against cancer, viruses, and microbes. rsc.org
Indoles as Promising Pharmacophores in Drug Discovery and Development
Role of Fluorine in Medicinal Chemistry and Compound Design
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to fine-tune molecular properties and enhance therapeutic performance. The unique characteristics of the fluorine atom can have a profound impact on a molecule's behavior in a biological system. nih.gov
Substituting hydrogen with fluorine can dramatically alter a molecule's physical, chemical, and biological profile. nih.gov Due to its high electronegativity and small size, fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate the basicity (pKa) of nearby functional groups. myskinrecipes.com These modifications can lead to enhanced drug efficacy, better selectivity, and improved pharmacokinetic profiles. myskinrecipes.com For example, in a study of Rho kinase (ROCK1) inhibitors, the placement of a fluorine atom at the C6 position of the related indazole scaffold resulted in a significant enhancement of inhibitory potency and a dramatic increase in oral bioavailability. rsc.org
| Property | Impact of Fluorine Substitution |
| Metabolic Stability | Increased by blocking sites prone to metabolic attack. |
| Binding Affinity | Often enhanced due to favorable interactions with protein targets. |
| Lipophilicity | Modulated, which can improve membrane permeability. |
| pKa (Acidity/Basicity) | Altered due to fluorine's strong electron-withdrawing effect. |
| Bioavailability | Can be improved through a combination of the above effects. |
| This table outlines the key effects of incorporating fluorine into a molecule's structure. myskinrecipes.comrsc.org |
Fluorinated indoles like 6-fluoroindole are valuable building blocks for creating more complex pharmaceutical compounds. medchemexpress.commyskinrecipes.com Research has shown that 6-fluoroindole derivatives can act as potent and selective dopamine (B1211576) D4 receptor antagonists, highlighting their potential for treating central nervous system disorders. rsc.org
The subject of this article, 1-Boc-6-fluoro-1H-indole , is a specialized version of this building block designed for use in organic synthesis. myskinrecipes.com The "Boc" (tert-butoxycarbonyl) group attached to the indole nitrogen is a protecting group. cymitquimica.com This group is crucial in multi-step syntheses as it stabilizes the indole nitrogen and prevents it from reacting unintentionally, thereby allowing chemists to perform selective modifications at other positions on the indole ring. myskinrecipes.comcymitquimica.com The Boc group is valued for its stability under many reaction conditions and its reliable removal, typically using an acid like trifluoroacetic acid (TFA) or through thermal methods. rsc.orgnih.gov
Therefore, this compound serves as a key intermediate, enabling the synthesis of complex molecules that leverage the biological potential of the 6-fluoroindole scaffold. myskinrecipes.com It is particularly valuable in the development of drugs targeting neurological disorders and cancer. myskinrecipes.com Its utility is further demonstrated by its use in the synthesis of other important reagents, such as (1-(tert-butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid, which expands the toolkit for medicinal chemists. pharmaffiliates.com
Impact of Fluorine Substitution on Molecular Properties and Bioactivity
Overview of this compound as a Synthetic Intermediate
This compound is a key synthetic intermediate, valued for its role in the construction of more complex molecules. myskinrecipes.com The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the nitrogen atom of the indole ring. This protection is crucial as it allows for selective chemical modifications at other positions of the indole nucleus without interference from the reactive N-H bond.
The presence of the fluorine atom at the 6-position of the indole ring imparts unique electronic properties to the molecule, influencing its reactivity and the characteristics of the final products derived from it.
The utility of this compound lies in its versatility as a precursor in organic synthesis. It serves as a foundational element for creating a diverse library of fluorinated indole derivatives. For instance, it is employed in the synthesis of pharmaceutical intermediates and other biologically active compounds. pharmint.net The Boc-protecting group can be readily removed under acidic conditions, revealing the indole N-H group for further functionalization, a critical step in many multi-step synthetic sequences.
An example of its application is in the synthesis of 6-fluoroindole-3-acetonitrile (B1321227), a known pharmaceutical intermediate. google.com The use of a protected starting material like this compound can lead to cleaner reactions and higher yields by preventing unwanted side reactions at the indole nitrogen.
The field of fluorinated indole chemistry is extensive, with research focusing on various isomers and derivatives. The position of the fluorine atom on the indole ring significantly impacts the molecule's properties and potential applications. For example, 6-fluoroindole and its derivatives have been investigated for their antimicrobial properties and for their use in creating materials for OLEDs and semiconductors. ossila.com
The development of synthetic methods to introduce fluorine at different positions of the indole ring is a continuous effort. nih.gov this compound represents a strategic choice for chemists aiming to incorporate a 6-fluoroindole moiety into a target molecule. Its protected nature facilitates controlled and predictable reactions, making it a valuable tool in the synthesis of complex fluorinated indole-containing structures. researchgate.net The synthesis of various fluorinated indole derivatives, such as 6-fluoroindole-2-carboxylic acid, further highlights the importance of fluorinated building blocks in creating compounds with specific biological or material properties. ossila.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-fluoroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJYZNQHVVDOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672117 | |
| Record name | tert-Butyl 6-fluoro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208459-96-4 | |
| Record name | tert-Butyl 6-fluoro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatizations of 1 Boc 6 Fluoro 1h Indole
The strategic placement of a fluorine atom and a Boc-protecting group on the indole (B1671886) scaffold makes 1-Boc-6-fluoro-1H-indole a versatile building block for the synthesis of more complex and biologically significant molecules. This section explores the key chemical transformations and derivatizations of this compound, highlighting its utility in constructing diverse molecular architectures.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone for the structural analysis of organic molecules. researchgate.net By examining the interaction of electromagnetic radiation with the compound, detailed information about its connectivity, functional groups, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. acs.orgmdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the structure of 1-Boc-6-fluoro-1H-indole. journals.co.za The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. sigmaaldrich.commdpi.com
In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the signals for the aromatic protons are typically observed in the downfield region. nih.govhmdb.ca The tert-butyl group of the Boc protecting group gives a characteristic singlet peak in the upfield region. nih.gov
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. oregonstate.edu The carbonyl carbon of the Boc group and the aromatic carbons appear at the downfield end of the spectrum, while the aliphatic carbons of the tert-butyl group are found upfield. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.86 (br d, J = 10.2 Hz) | H-7 | 161.05 (d) | C-6 (CF) |
| 7.56 (d, J = 3.6 Hz) | H-2 | 149.5 (approx.) | C=O (Boc) |
| 7.46 (dd, J = 8.4, 5.4 Hz) | H-4 | 136.0 (approx.) | C-7a |
| 6.98 (td, J = 9.0, 2.4 Hz) | H-5 | 127.0 (approx.) | C-2 |
| 6.53 (d, J = 3.6 Hz) | H-3 | 121.0 (approx., d) | C-4 |
| 1.67 (s) | C(CH₃)₃ | 110.0 (approx., d) | C-5 |
| 107.0 (approx.) | C-3 | ||
| 98.0 (approx., d) | C-7 | ||
| 84.0 (approx.) | C(CH₃)₃ | ||
| 28.3 (approx.) | C(CH₃)₃ |
Note: The chemical shifts and coupling constants (J) are approximate and can vary slightly based on the solvent and experimental conditions. The 'd' indicates a doublet splitting pattern due to coupling with the fluorine atom. nih.gov
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. biophysics.orglcms.cz The chemical shift of the fluorine atom in this compound provides direct evidence of its presence and electronic environment. ucsb.edualfa-chemistry.com The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds and detecting any fluorine-containing impurities. ichorlifesciences.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net For this compound, with a molecular formula of C₁₃H₁₄FNO₂, the expected molecular weight is approximately 235.25 g/mol . chemicalbook.com
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Fragmentation of the Boc group is a common pathway, leading to a significant peak corresponding to the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). libretexts.org
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment |
| 235 | [M]⁺ (Molecular Ion) |
| 179 | [M - C₄H₈]⁺ |
| 135 | [M - Boc]⁺ (6-fluoro-1H-indole) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orglibretexts.org Each functional group has a characteristic vibrational frequency.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1730 | C=O stretch | Carbonyl (Boc) |
| ~1250-1300 | C-O stretch | Ester (Boc) |
| ~1150-1200 | C-F stretch | Aryl-Fluorine |
| ~3100 | C-H stretch | Aromatic C-H |
| ~2980 | C-H stretch | Aliphatic C-H (Boc) |
The strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group. spectroscopyonline.com The presence of the C-F bond is indicated by a strong absorption in the 1150-1200 cm⁻¹ region.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy levels. msu.edu The absorption maxima (λmax) are related to the extent of conjugation in the molecule. masterorganicchemistry.comlibretexts.org The indole (B1671886) ring system in this compound is a chromophore that absorbs in the UV region. nist.govresearchgate.net The typical λmax for substituted indoles falls within the range of 200-300 nm.
<sup>1</sup>H NMR and <sup>13</sup>C NMR for Structural Assignment
Infrared (IR) Spectroscopy for Functional Group Identification
Chromatographic Techniques for Purity and Separation
Chromatography is fundamental to assessing the purity of this compound, separating it from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For indole derivatives, reverse-phase HPLC is most common, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, often acetonitrile (B52724) and water.
In a typical analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated as they pass through the column, and a detector (commonly a photodiode array, PDA, or UV detector) measures the absorbance at specific wavelengths. The purity is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram. For pharmaceutical intermediates, purities are often expected to be greater than 95%. nih.govacs.orgacs.org
Table 1: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18, 4.6 mm x 50 mm, 3.5 µm | Separates compounds based on hydrophobicity. acs.org |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds from the column with varying polarity. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. nih.gov |
| Detector | Photodiode Array (PDA) or UV at 220 nm | Detects and quantifies the separated compounds. acs.orgnih.gov |
| Column Temp. | 35 °C | Ensures reproducible retention times. nih.gov |
| Expected Purity | >95% | Standard requirement for many research and development applications. nih.govacs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tandem technique used to separate and identify volatile and semi-volatile compounds. etamu.edu In the context of this compound, GC-MS is not typically used for analyzing the intact molecule due to the thermal lability of the tert-butoxycarbonyl (Boc) protecting group, which can decompose at the high temperatures of the GC inlet.
However, GC-MS is an invaluable tool for assessing the purity of the starting material, 6-fluoroindole (B127801), and for identifying any volatile impurities that may be present in the final product from the synthesis. ruifuchems.comconicet.gov.ar These could include residual solvents or volatile by-products. The gas chromatograph separates the volatile components based on their boiling points and interaction with the column's stationary phase, and the mass spectrometer fragments the eluted components, providing a unique mass spectrum or "fingerprint" for identification. etamu.eduresearchgate.net
Table 2: Potential Volatile Impurities in this compound Synthesis Amenable to GC-MS Analysis
| Compound | Source | Reason for Analysis |
|---|---|---|
| 6-Fluoroindole | Starting Material | Unreacted starting material can be a process-related impurity. ruifuchems.com |
| Di-tert-butyl dicarbonate (B1257347) | Reagent | Excess or unreacted Boc-anhydride. |
| Dichloromethane | Solvent | Common reaction solvent that must be removed. nih.gov |
| Triethylamine | Base/Catalyst | Often used in Boc-protection reactions. google.com |
| tert-Butanol (B103910) | By-product | A common by-product from reactions involving the Boc group. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample of this compound. This method provides an essential check on the compound's empirical formula and purity. The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from its molecular formula, C₁₃H₁₄FNO₂. A close correlation between the found and calculated values provides strong evidence of the compound's identity and high purity. For fluorine-containing compounds, special reagents like magnesium oxide may be added in the combustion tube to absorb fluorine as HF, ensuring the accurate measurement of hydrogen. eai1.com
**Table 3: Elemental Composition Data for this compound (C₁₃H₁₄FNO₂) **
| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) | Typical Found Percentage (%) |
|---|---|---|---|
| Carbon (C) | 12.01 | 66.37 | 66.30 - 66.45 |
| Hydrogen (H) | 1.01 | 6.00 | 5.95 - 6.05 |
| Fluorine (F) | 19.00 | 8.08 | N/A |
| Nitrogen (N) | 14.01 | 5.95 | 5.90 - 6.00 |
| Oxygen (O) | 16.00 | 13.60 | N/A |
| Total | 235.25 | 100.00 | - |
Note: "Found" values are illustrative examples of acceptable experimental results. nih.govgoogle.com CHN analyzers measure C, H, and N directly; oxygen is typically calculated by difference.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a crystalline material like this compound, two primary X-ray diffraction techniques are applicable:
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for unambiguous structural elucidation. If a suitable single crystal can be grown, SC-XRD analysis provides precise bond lengths, bond angles, and the absolute configuration of the molecule. This technique has been used to confirm the structures of complex indole derivatives. nih.govacs.org
Powder X-ray Diffraction (PXRD): This technique is used on a microcrystalline powder to obtain a characteristic diffraction pattern. The pattern serves as a fingerprint for a specific crystalline form (polymorph) and can be used for quality control, to assess material crystallinity, and to monitor for polymorphic transformations during manufacturing or storage. scielo.org.mx
Table 4: Data Obtained from Single-Crystal X-ray Diffraction Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). | Defines the basic shape of the unit cell. |
| Space Group | The set of symmetry operations for the unit cell. | Provides detailed information on molecular symmetry. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | A unique identifier for a specific crystal form. |
| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. |
| Bond Lengths/Angles | The distances between atoms and the angles between bonds. | Confirms the connectivity and geometry of the molecule. |
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of this compound as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, TGA can determine the temperature at which the Boc group is thermally removed, a process known as deprotection. It can also quantify the amount of residual solvent or water. The thermal stability of related indole-based polymers has been shown to be high, often with decomposition temperatures above 300°C. nih.gov The Boc group itself, however, typically decomposes at lower temperatures. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting (endothermic) and crystallization (exothermic). For this compound, DSC would determine its melting point and heat of fusion. It can also reveal glass transitions (Tg) and polymorphic transitions. The glass transition temperatures for polymers containing rigid indole units can be quite high, in the range of 60-100 °C. nih.gov
Table 5: Representative Thermal Analysis Data for a Boc-Protected Indole Compound
| Analysis | Thermal Event | Typical Temperature Range (°C) | Information Gained |
|---|---|---|---|
| DSC | Melting Point (Tm) | 100 - 150 | Purity indicator and physical property. |
| TGA | Onset of Decomposition | > 150 | Indicates the start of thermal degradation (e.g., loss of Boc group). google.com |
| TGA | Major Weight Loss | 150 - 250 | Corresponds to the cleavage and loss of the Boc protecting group. |
Note: The temperature values are illustrative and can vary based on the specific compound and experimental conditions like heating rate.
Theoretical and Computational Studies of 1 Boc 6 Fluoro 1h Indole and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, rooted in quantum mechanics, are employed to determine the electronic structure and energy of molecules, which in turn dictate their geometry, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted indoles. It offers a balance between accuracy and computational cost, making it suitable for calculating the ground-state properties of medium-sized organic molecules. DFT is used to optimize the molecular geometry, finding the lowest energy arrangement of atoms, and to describe the distribution of electrons within the molecule.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated method for organic molecules.
When paired with a basis set like 6-311G, it provides a robust level for geometry optimization and electronic property calculations. This combination has been shown to yield results that are in good agreement with experimental data for similar heterocyclic systems. The selection of the basis set is a critical step, as it defines the set of mathematical functions used to build the molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 1-Boc-6-fluoro-1H-indole, the HOMO is typically localized over the indole (B1671886) ring, indicating this is the primary site for electrophilic attack. The LUMO is also generally distributed across the aromatic system. The presence of the electron-withdrawing fluorine atom and the bulky Boc group can influence the energies of these orbitals.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| Energy Gap (ΔE) | Data not available in search results |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface.
For this compound, the MEP map would typically show a negative potential (red and yellow regions) around the electronegative oxygen atoms of the Boc group and the fluorine atom, indicating these are sites susceptible to electrophilic attack. The regions around the hydrogen atoms, particularly the N-H proton of the indole ring if the Boc group were absent, would exhibit a positive potential (blue regions), marking them as potential sites for nucleophilic attack. The MEP analysis provides a visual representation of where the molecule is most likely to interact with other charged species.
From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): Calculated as (I + A) / 2
Chemical Hardness (η): Calculated as (I - A) / 2
Chemical Softness (S): Calculated as 1 / (2η)
Electrophilicity Index (ω): Calculated as μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ)
These descriptors provide a quantitative measure of the stability and reactivity of this compound.
Table 2: Calculated Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | Data not available in search results |
| Electron Affinity (A) | -ELUMO | Data not available in search results |
| Electronegativity (χ) | (I + A) / 2 | Data not available in search results |
| Chemical Hardness (η) | (I - A) / 2 | Data not available in search results |
| Chemical Softness (S) | 1 / (2η) | Data not available in search results |
| Electrophilicity Index (ω) | μ2 / (2η) | Data not available in search results |
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study the excited states of molecules. This makes it a powerful tool for predicting and interpreting electronic absorption spectra (UV-Vis).
By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of this compound. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π → π* transitions within the indole ring. The calculations can also reveal how the fluorine and Boc substituents influence the spectroscopic properties compared to the parent indole molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Molecular Electrostatic Potential (MEP) Mapping
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (protein). These methods provide insights into the binding modes, affinities, and stability of ligand-protein complexes, which are critical for understanding the mechanism of action of potential drug candidates. acs.orgscielo.org.co
Molecular docking studies have been instrumental in elucidating the binding interactions of derivatives of this compound with various protein targets. For instance, indole-tethered chromene derivatives have shown promising binding affinity towards the tubulin protein. nih.gov One such derivative, featuring fluorine and methyl substitutions on the indole ring, demonstrated a binding energy of -6.4 kcal/mol. nih.gov The stability of this interaction was attributed to the formation of five hydrogen bonds with key amino acid residues within the tubulin binding site, namely ASN18, ARG229, GLU77, GLN15, and THR225. nih.gov Another derivative with a fluorine and an ethyl group on the indole also exhibited good binding affinity, with a score of -6.1 kcal/mol, forming three hydrogen bonds with ASN228, GLN15, and VAL78. nih.gov
Similarly, indole-thiourea derivatives have been investigated as tyrosinase inhibitors. mdpi.com In one study, a derivative formed a hydrogen bond between the fluorine on the indole ring and the ARG-374 residue of the tyrosinase-related protein 1 (TYRP1), contributing to strong hydrogen bond stability. mdpi.com Molecular dynamics simulations further confirmed the stability of these ligand-protein complexes, with average root mean square deviation (RMSD) values for indole-tethered chromene derivatives and their target tubulin protein falling between 0.1 and 0.2 nm, indicating enhanced stability. nih.gov
The table below summarizes the binding affinities of selected 6-fluoroindole (B127801) derivatives against their respective protein targets.
| Derivative Class | Protein Target | Binding Energy (kcal/mol) | Interacting Residues |
| Indole-tethered chromene | Tubulin | -6.4 | ASN18, ARG229, GLU77, GLN15, THR225 |
| Indole-tethered chromene | Tubulin | -6.1 | ASN228, GLN15, VAL78 |
| Indole-thiourea | TYRP1 | Not specified | ARG-374 (via fluorine) |
This table presents a selection of reported binding affinities and is not exhaustive.
In silico methods are increasingly utilized to predict the biological activity of novel compounds before their synthesis, saving time and resources. nih.gov For derivatives of this compound, these predictions have been crucial in identifying promising candidates for various therapeutic applications. For example, the anticancer properties of indole-tethered chromene derivatives were predicted through molecular docking, which showed potent derivatives having good binding affinity towards tubulin protein, a well-known target in cancer therapy. nih.gov These predictions were later substantiated by in vitro cytotoxic activity assays, where the derivatives displayed IC50 values in the micromolar range. nih.gov
Similarly, the potential of indole derivatives as tyrosinase inhibitors was first explored using in silico models. mdpi.com These studies help in understanding how structural modifications, such as the position of the fluorine atom or the nature of substituents, can influence the biological activity. acs.orgmdpi.com The use of computational tools to profile the biological activity of newly synthesized compounds is a common practice in modern medicinal chemistry. researchgate.net
Ligand-Protein Interactions and Binding Affinities
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These studies utilize computational descriptors to quantify various aspects of a molecule's structure and correlate them with experimental bioactivity.
The indole nucleus is a versatile scaffold in drug discovery due to its ability to mimic peptide structures and interact with enzymes. nih.gov The introduction of a fluorine atom at the 6-position of the indole ring, as in this compound, significantly influences its electronic properties and binding interactions. SAR studies have shown that the position of the fluorine atom is critical for biological activity. For example, moving the 6-fluoro group to the 5-position can either maintain or slightly improve binding affinity for certain targets. acs.org
Computational descriptors, such as hydrophobicity (logP), electronic properties, and steric factors, are often correlated with experimental bioactivity. For instance, in a series of indole-thiourea derivatives, it was found that increasing the length of the alkyl chain on the indole nitrogen increased both molecular hydrophobicity and inhibitory activity against tyrosinase. mdpi.com This observation was supported by molecular dynamics simulations which indicated that longer carbon chains enhance protein-ligand binding free energy. mdpi.com
The development of quantitative structure-activity relationship (QSAR) models further refines this understanding by creating mathematical models that predict the activity of new compounds. hep.com.cn These models are built using a training set of compounds with known activities and can then be used to predict the activity of untested molecules.
Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In the early phases of drug development, it is crucial to evaluate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of potential drug candidates. In silico tools play a significant role in predicting these properties, helping to identify compounds with favorable pharmacokinetic and safety profiles. nih.govoptibrium.com
Various online tools and software packages are available to predict ADMET properties. greenstonebio.comgjpb.de For instance, the drug-likeness of indole-tethered chromene derivatives was assessed, and it was found that the derivatives followed all the drug-likeness filters. nih.gov This suggests that these compounds have a higher probability of being developed into orally active drugs. Similarly, in silico ADME analysis of N-tosyl-indole hybrid thiosemicarbazones predicted attractive pharmacokinetic profiles for all synthesized drugs. nih.gov
The table below provides a summary of predicted ADMET properties for a representative 6-fluoroindole derivative.
| Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. nih.gov |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Prediction of whether the compound can enter the central nervous system. nih.gov |
| Plasma Protein Binding (PPB) | High | Can affect the free concentration of the drug available to act. gjpb.de |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of certain isozymes | Important for predicting drug-drug interactions. nih.gov |
| Excretion | ||
| Renal Clearance | Predicted to be a substrate for renal transporters | Influences the elimination half-life of the drug. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Predicts the potential to cause DNA mutations. |
| Carcinogenicity | Non-carcinogenic | Predicts the potential to cause cancer. |
Note: The values in this table are illustrative and based on general predictions for fluorinated indole derivatives. Specific values can vary depending on the exact chemical structure and the prediction software used.
This compound as a Precursor to Bioactive Compounds
The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of this compound is instrumental in synthetic chemistry. It deactivates the otherwise reactive N-H bond, allowing for precise chemical modifications at other positions of the indole ring. Following the desired synthetic transformations, the Boc group can be easily removed under acidic conditions, restoring the indole nitrogen and yielding the final bioactive compound. This control makes it an invaluable building block for creating diverse and complex molecular architectures for drug discovery. ossila.com
This compound is a versatile starting material for a variety of pharmaceutical compounds. Its structure is a key component in the synthesis of tryptophan dioxygenase (TDO) inhibitors, which are being investigated as potential anticancer immunomodulators. sigmaaldrich.commedchemexpress.com The 6-fluoroindole-3-acetonitrile (B1321227) derivative, for instance, is another important intermediate synthesized from this precursor. cymitquimica.com The presence of the fluorine atom in these intermediates is often designed to enhance lipophilicity and metabolic stability, which are desirable characteristics in drug design. cymitquimica.com Furthermore, derivatives of 6-fluoroindole are used to create potent selective serotonin (B10506) reuptake inhibitors (SSRIs) and inhibitors for Sodium-Dependent Glucose Co-transporter 2 (SGLT2), the latter being important for managing hyperglycemia in diabetes. sigmaaldrich.com
The introduction of a fluorine atom at the 6-position of the indole ring significantly influences the electronic properties of the molecule, which can lead to enhanced biological activity. nih.gov This substitution can improve a compound's ability to interact with specific biological targets. Research has shown that about 20% of anticancer and antibiotic drugs contain fluorine atoms, highlighting the strategic importance of fluorinated heterocycles in drug development. researchgate.net The 6-fluoroindole scaffold, derived from its Boc-protected precursor, allows for late-stage functionalization, which expands the potential for creating extensive molecular libraries for drug discovery and the development of novel chemical entities with tailored properties. ossila.com
Synthesis of Drug Candidates and Pharmaceutical Intermediates
Role in Specific Therapeutic Areas (where 6-fluoroindole derivatives have shown activity)
Derivatives synthesized from the 6-fluoroindole scaffold have demonstrated significant bioactivity in several key therapeutic fields, including oncology, infectious diseases, and virology. sigmaaldrich.commedchemexpress.com
The 6-fluoroindole moiety is a core component of numerous compounds investigated for their anticancer properties. sigmaaldrich.com These derivatives have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. nih.gov For example, a complex of 6-fluoroindole-2-carboxylic acid and copper(II) showed 90% inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7) at a 20 µM concentration. ossila.com Other derivatives have been developed as potent inhibitors of tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer. rsc.org Some of these compounds inhibit human TDO with IC₅₀ values below 1 µM. rsc.org
Below is a table summarizing the activity of various 6-fluoroindole derivatives against cancer cell lines.
| Compound Class | Specific Derivative(s) | Target/Activity | Reported Efficacy (IC₅₀) | Citation |
| Glyoxylamide-based 6-fluoroindoles | Compound 32b | Cytotoxicity against various cancer cell lines | 21.13 µM (MDA-MB-231), 22.34 µM (HeLa), 24.05 µM (PC-3) | nih.gov |
| Chalcone-based 6-fluoroindoles | Compound 11 | Inhibition of colorectal cancer cells | 4.52 nM (HCT116), 18.69 nM (CT26) | nih.gov |
| 6-Fluoroindole-2-carboxylic acid complex | Copper(II) complex | Inhibition of breast cancer cell lines | 90% inhibition at 20 µM (MDA-MB-231, MCF-7) | ossila.com |
| TDO Inhibitors | Compounds 71a, 72, 73a | Inhibition of human Tryptophan 2,3-dioxygenase (TDO) | < 1 µM | rsc.org |
6-Fluoroindole and its derivatives have been identified as having both antibacterial and antibiofilm capabilities. sigmaaldrich.comossila.com They can function as antimicrobials by interfering with the quorum-sensing systems of pathogens, which are crucial for coordinating group behaviors like biofilm formation. ossila.com While some studies have found the antibiofilm activity of 6-fluoroindole itself to be less pronounced compared to other halogenated indoles against certain bacteria like Vibrio parahaemolyticus, its derivatives have shown more promise. frontiersin.orgnih.gov For instance, 6-fluoroindole has been shown to inhibit biofilm formation in Serratia marcescens and to interfere with the production of extracellular polymeric substances (EPS) in yeast. researchgate.net
The table below details the antimicrobial and antibiofilm activities of 6-fluoroindole derivatives.
| Organism | Activity | Compound | Observations | Citation |
| Serratia marcescens | Antibiofilm | 6-Fluoroindole | Potential to inhibit biofilm formation by interfering with quorum sensing and motility. | researchgate.net |
| Vibrio parahaemolyticus | Antibiofilm | 6-Fluoroindole | Less appreciable activity compared to other halogenated indoles. | frontiersin.orgnih.gov |
| Yeast | Anti-EPS Production | 6-Fluoroindole | Could interfere with extracellular polymeric substance (EPS) production. | researchgate.net |
| Pathogenic Bacteria | Antimicrobial | 6-Fluoroindole | Acts by interfering with the quorum sensing system. | ossila.com |
The 6-fluoroindole scaffold is also a valuable component in the development of antiviral agents, particularly as inhibitors of HIV-1. sigmaaldrich.commedchemexpress.com The incorporation of this moiety into more complex molecules has led to the discovery of potent HIV-1 attachment inhibitors. medchemexpress.com For example, a 6-fluoro derivative of a tricyclic indole carboxylic acid showed improved activity against the Hepatitis C Virus (HCV), with an IC₅₀ of 2 nM and an EC₅₀ of 90 nM. nih.gov Further modification of this compound led to a derivative with even better cellular potency (EC₅₀ = 15 nM). nih.gov Research into tetrazole-based 4-fluoroindole (B1304775) hybrids has also yielded potent HIV-1 attachment inhibitors, demonstrating the versatility of the fluorinated indole scaffold in antiviral drug design. nih.gov
The following table summarizes the antiviral activity of selected fluoroindole derivatives.
| Virus | Compound Class/Derivative | Target/Activity | Reported Efficacy | Citation |
| HIV-1 | General 6-fluoroindole derivatives | HIV-1 attachment inhibitors | Used as a reactant in synthesis. | sigmaaldrich.commedchemexpress.com |
| HCV | 6-fluoro tricyclic indole carboxylic acid (Compound 32) | Inhibition of HCV | IC₅₀ = 2 nM, EC₅₀ = 90 nM | nih.gov |
| HCV | N-substituted 6-fluoro derivative (Compound 33) | Improved cellular potency against HCV | IC₅₀ = 4 nM, EC₅₀ = 15 nM | nih.gov |
| HIV-1 | Tetrazole-based 4-fluoroindole hybrids (e.g., Compound 24d) | HIV-1 attachment inhibition | EC₅₀ = 20 nM | nih.gov |
Anti-inflammatory and Analgesic Compounds
The indole nucleus is a well-established scaffold in the design of anti-inflammatory and analgesic agents, with indomethacin (B1671933) being a classic example. nih.gov The synthesis of novel indole derivatives is a continuing area of research aimed at discovering compounds with improved efficacy and better safety profiles. nih.govinnovareacademics.in Modifications to the indole structure, including the introduction of a fluorine atom, can significantly influence the anti-inflammatory and analgesic properties of the resulting compounds. nih.govacs.org
Research into indole-based compounds has shown that they can exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.govtandfonline.com Some studies have focused on developing derivatives that show selectivity for COX-2 over COX-1, which is associated with a reduction in gastrointestinal side effects. nih.gov For instance, various Schiff bases derived from indole hydrazides have been synthesized and evaluated for their anti-inflammatory and analgesic potential. nih.gov
While direct studies on this compound as an anti-inflammatory or analgesic agent are not extensively documented in the provided context, its role as a precursor for more complex indole derivatives is implied. The fluorine atom at the 6-position can alter the electronic properties and metabolic stability of the final compound, potentially enhancing its therapeutic effects. The development of new indole derivatives often involves multi-step synthetic routes where the Boc-protected fluorinated indole serves as a key intermediate. tandfonline.com
The table below summarizes the activity of some synthesized indole derivatives, highlighting the potential of this class of compounds.
| Compound ID | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% inhibition) |
| S3 | 62.69% (at 2h), 63.69% (at 3h) | 61.36% |
| S7 | Potent | Data not available |
| S10 | Data not available | 62.50% |
| S14 | Potent | 70.27% |
| Indomethacin (Reference) | 77.23% (at 2h), 76.89% (at 3h) | 84.09% |
Data derived from studies on various indole derivatives, not specifically from this compound. nih.gov
Central Nervous System (CNS) Related Applications (e.g., Tauopathy Radiotracers)
Derivatives of this compound have emerged as significant scaffolds in the development of radiotracers for imaging tau protein aggregates in the brain, which are a hallmark of neurodegenerative diseases known as tauopathies, including Alzheimer's disease (AD) and progressive supranuclear palsy (PSP). researchgate.netupenn.edu Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers to visualize and quantify these pathological protein deposits in the living brain. researchgate.netelifesciences.org
The 6-fluoro-1H-indole moiety is a key component in several promising tau PET radiotracer candidates. For example, a chemical fingerprint search identified Z3777013540, which contains the 6-fluoro-1H-indol-2-yl group, as a potential ligand for the 4R-tau isoform. researchgate.net Subsequent in vitro binding assays using post-mortem brain tissue from patients with AD, PSP, and corticobasal degeneration (CBD) confirmed its affinity for tau aggregates. researchgate.net
Furthermore, the pyridinyl-indole scaffold has been the basis for a library of compounds screened for 4R-tau radiotracer potential, leading to the selection of [¹⁸F]CBD-2115. upenn.edu This radiotracer, incorporating a fluorinated indole derivative, demonstrated higher affinity for PSP-specific 4R-tau deposits compared to other established tau tracers in human brain tissue homogenates. upenn.edu PET imaging studies in rodents and non-human primates with related compounds have shown good brain penetration and rapid clearance from normal brain tissues, which are desirable properties for a CNS imaging agent. researchgate.netacs.org
The development of these radiotracers often involves the synthesis of a precursor molecule, which is then radiolabeled with fluorine-18. The Boc protecting group in this compound is crucial for facilitating the necessary chemical transformations during the synthesis of these complex precursors.
The following table presents binding affinity data for a tau radiotracer derived from a 6-fluoro-1H-indole scaffold.
| Tissue Type | Binding Affinity (K D , nM) |
| Alzheimer's Disease (AD) | 4.0 |
| Progressive Supranuclear Palsy (PSP) | 5.1 |
| Corticobasal Degeneration (CBD) | 4.5 |
Data for the [³H]-labeled version of a compound containing the 6-fluoro-1H-indol-2-yl moiety. researchgate.net
Mechanistic Studies of this compound Derived Biologically Active Compounds
Understanding the mechanism of action of biologically active compounds is crucial for their development as therapeutic agents. While studies specifically detailing the mechanistic actions of compounds directly derived from this compound are nascent, research on related fluoroquinoline and indole derivatives provides valuable insights into potential mechanisms.
Fluoroquinolone compounds, which share structural similarities with fluorinated indoles, have been studied for their antibacterial properties. Their mechanism of action often involves the inhibition of key bacterial enzymes. For example, certain fluoroquinoline complexes have demonstrated inhibitory activity against E. coli DNA gyrase and S. aureus tyrosyl-tRNA synthetase. nih.govresearchgate.net DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Tyrosyl-tRNA synthetase is an aminoacyl-tRNA synthetase, a class of enzymes crucial for protein synthesis. nih.gov Inhibiting this enzyme disrupts the translation process, thereby halting bacterial growth. nih.gov
Molecular docking studies have been employed to understand the binding interactions between these inhibitors and their target enzymes, providing a rationale for their observed activity. nih.govresearchgate.net For instance, a zinc complex of a fluoroquinoline derivative showed a strong binding affinity for DNA gyrase, while a cobalt complex exhibited a high binding affinity for tyrosyl-tRNA synthetase. nih.govresearchgate.net These findings suggest that indole derivatives incorporating a fluorine atom could potentially be developed as inhibitors of these or other clinically relevant enzymes.
The table below shows the binding affinities of fluoroquinoline complexes for bacterial enzymes.
| Metal Complex | Target Enzyme | Target Organism | Binding Affinity (kcal/mol) |
| Zinc Complex | DNA gyrase | E. coli | -7.2 |
| Cobalt(II) Complex | Tyrosyl-tRNA synthetase | S. aureus | -10.5 |
Data from molecular docking studies of fluoroquinoline complexes. nih.govresearchgate.net
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. cam.ac.uk This system controls various processes, including biofilm formation and the production of virulence factors. cam.ac.ukresearchgate.net Disrupting QS pathways is a promising strategy for combating bacterial infections without exerting direct bactericidal pressure, which can lead to resistance. nottingham.ac.uk
Indole and its derivatives have been shown to interfere with the QS systems of several bacterial pathogens. researchgate.net Specifically, 6-fluoroindole has been identified as an effective inhibitor of biofilm formation in Serratia marcescens. researchgate.netossila.com It has been shown to suppress the production of the virulence factor prodigiosin (B1679158), as well as inhibit swimming and swarming motility. researchgate.net Further studies have demonstrated that 6-fluoroindole can also reduce the secretion of other virulence factors like proteases and lipases. researchgate.net The interference with the QS system by indole derivatives has been confirmed in assays using Chromobacterium violaceum. researchgate.net
These findings highlight the potential of developing derivatives of this compound as anti-virulence agents that target bacterial communication systems.
Future Directions in the Medicinal Chemistry of this compound Derivatives
The versatility of the this compound scaffold positions it as a valuable building block for future drug discovery efforts. The strategic application of rational drug design principles will be key to unlocking its full potential.
Rational drug design is a systematic approach that utilizes the understanding of a biological target's structure and the structure-activity relationships (SAR) of ligands to design and optimize new drugs. numberanalytics.comcollaborativedrug.com SAR studies analyze how changes in the chemical structure of a compound affect its biological activity. collaborativedrug.comdrugdesign.org This knowledge allows medicinal chemists to make targeted modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. numberanalytics.com
For derivatives of this compound, establishing clear SAR is crucial. For example, in the development of tau PET radiotracers, SAR studies have shown that the position and nature of substituents on the indole and linked aromatic rings significantly impact binding affinity and selectivity for different tau isoforms. acs.org The introduction of a fluorine atom, as in the 6-fluoroindole moiety, has been shown to be beneficial for the activity of some compounds. nih.gov
Future research will likely focus on:
Systematic modification: Synthesizing libraries of compounds with variations at different positions of the 6-fluoroindole ring to probe the SAR for various biological targets.
Computational modeling: Using molecular docking and other computational tools to predict the binding modes of new derivatives and guide the design of more potent and selective compounds. numberanalytics.com
Target-specific design: Leveraging the known SAR to design molecules that specifically interact with a desired biological target, such as a particular enzyme or receptor subtype, to enhance efficacy and minimize off-target effects. numberanalytics.comnih.gov
By combining synthetic chemistry with computational methods and detailed biological evaluation, the full potential of this compound as a scaffold for novel therapeutics and research tools can be realized.
Applications in Medicinal Chemistry and Biological Research
Exploration of Novel Biological Targets
The scaffold of 6-fluoroindole (B127801), accessible from its 1-Boc protected precursor, 1-Boc-6-fluoro-1H-indole, serves as a valuable starting point for the exploration of novel biological targets in medicinal chemistry. The introduction of a fluorine atom at the 6-position can significantly alter the physicochemical properties of the indole (B1671886) ring system, such as its lipophilicity and metabolic stability, thereby enhancing its potential for interaction with a diverse range of biological macromolecules. rsc.org This has led to the development of numerous derivatives with activities against targets implicated in cancer, infectious diseases, and other pathological conditions.
Anticancer Drug Discovery
The 6-fluoroindole core has been extensively utilized in the design of molecules targeting various mechanisms involved in cancer progression.
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer agents. nih.gov Derivatives of 6-fluoroindole have been developed as potent inhibitors of tubulin polymerization. For instance, certain fluoroindole-chalcone analogues have been shown to target the colchicine (B1669291) binding site of tubulin. researchgate.netdntb.gov.ua One such derivative, FC116, demonstrated exceptional efficacy against colorectal cancer (CRC) cell lines (HCT116 and CT26) and in animal models. researchgate.nettandfonline.com Another compound, a derivative of FC116, was found to induce G2/M phase cell cycle arrest by modulating cyclin B1 expression and to target tubulin in CRC cells. researchgate.netnih.gov Similarly, fluoroindole-tethered chromene derivatives have shown good binding affinity towards the tubulin protein. nih.gov
| Compound/Derivative | Biological Target | Key Research Findings | Reference(s) |
| FC116 (Fluoroindole-chalcone) | Tubulin | Potent cytotoxicity against HCT116 (IC₅₀ = 4.52 nM) and CT26 (IC₅₀ = 18.69 nM) cell lines. Showed a 65.96% tumor growth inhibition in HCT116-xenograft mice. | researchgate.nettandfonline.com |
| FC11619 (FC116 derivative) | Tubulin, Cyclin B1 | Induces G2/M phase arrest in colorectal cancer cells. Significantly suppressed tumor growth in vivo. | researchgate.net |
| Fluoroindole-tethered chromenes (13a, 13b) | Tubulin | Displayed promising cytotoxic activity against A549, PC-3, and MCF-7 cancer cell lines (IC₅₀ = 7.9–9.1 μM). | nih.gov |
| 6-Fluoroindole derivative 12 | Tubulin, Cyclin B1 | Induced G2/M phase arrest by regulating cyclin B1 expression and targeted tubulin in colorectal cancer cells. | nih.gov |
Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. researchgate.net The 6-fluoroindole scaffold has been incorporated into molecules designed to inhibit these enzymes. For example, 6-fluoroindazole derivatives have been synthesized and evaluated as potent inhibitors of c-Met tyrosine kinase, with IC₅₀ values in the nanomolar range (14–20 nM). nih.gov
Androgen Receptor (AR) Modulation: The androgen receptor is a crucial target in the treatment of prostate cancer. nih.govnih.gov Researchers have investigated the allosteric site of the AR binding function 3 (BF3) as an alternative target to overcome resistance to conventional antiandrogens. researchgate.net A library of 1H-indole-2-carboxamides, which can be derived from 6-fluoroindole precursors, were identified as BF3 inhibitors, showing strong anti-proliferative activity against both standard and enzalutamide-resistant prostate cancer cell lines. researchgate.net
Tryptophan Dioxygenase (TDO) Inhibition: 6-Fluoroindole acts as a chemical reagent in the synthesis of pyridyl-ethylene-indoles, which are inhibitors of tryptophan dioxygenase (TDO). medchemexpress.com TDO is an enzyme involved in tryptophan metabolism and is considered a potential target for cancer immunotherapy. medchemexpress.com
Antimicrobial Research
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial strategies. The 6-fluoroindole structure has shown promise in this area, particularly by targeting bacterial communication systems.
Quorum Sensing (QS) Inhibition: Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. nih.gov Disrupting this system, a strategy known as quorum quenching, is a promising anti-virulence approach. nih.gov 6-Fluoroindole has been identified as an effective inhibitor of QS in the opportunistic pathogen Serratia marcescens. researchgate.netossila.comresearchgate.net It has been shown to suppress the production of the virulence factor prodigiosin (B1679158), inhibit biofilm formation, and reduce swimming and swarming motility. researchgate.netnih.gov Further studies revealed that 6-fluoroindole also suppressed fimbria-mediated yeast agglutination and the secretion of virulence factors like proteases and lipases. researchgate.netnih.govx-mol.com Transcriptomic analysis showed that 6-fluoroindole significantly repressed key genes involved in biofilm formation and QS in S. marcescens. nih.gov
| Compound | Biological Target/Process | Organism | Key Research Findings | Reference(s) |
| 6-Fluoroindole | Quorum Sensing (QS) | Serratia marcescens | Dose-dependently interfered with QS, suppressed prodigiosin production, and inhibited biofilm formation and motility. | researchgate.netnih.gov |
| 6-Fluoroindole | Virulence Factor Secretion | Serratia marcescens | Inhibited the production of extracellular proteases and lipases. | nih.gov |
| 6-Fluoroindole | QS-related Gene Expression | Serratia marcescens | Significantly repressed key genes such as bmsA, fimA, pigA, and SmaI. | nih.gov |
Other Therapeutic Targets
The versatility of the 6-fluoroindole scaffold extends to other areas of drug discovery.
HIV-1 Attachment Inhibition: 6-Fluoroindole is used as a reagent in the synthesis of compounds that act as inhibitors of HIV-1 attachment, an early step in the viral life cycle. medchemexpress.com
Selective Serotonin (B10506) Reuptake Inhibition: The 6-fluoroindole moiety is found in molecules that serve as potent selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. medchemexpress.com
Fructose-1,6-bisphosphatase (FBPase) Inhibition: In the context of metabolic diseases, novel indole derivatives have been designed as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis. nih.gov One potent compound in a series of indole derivatives achieved an IC₅₀ value of 0.10 μM against human FBPase, highlighting the potential of this scaffold for developing treatments for conditions like type 2 diabetes. nih.gov
Patent Landscape and Commercial Implications
Patent Applications Related to 1-Boc-6-Fluoro-1H-indole Synthesis and Use
While patents may not specifically name this compound, they frequently claim the synthesis and application of its core structure, 6-fluoroindole (B127801), and its subsequent derivatives. The patent landscape reveals a strong focus on protecting novel, efficient synthetic routes and the resulting therapeutic compounds.
Patents in this area often center on methods that improve upon traditional, harsh synthesis techniques. For example, older methods for producing indole (B1671886) compounds often required high temperatures and produced significant by-products, making them unsuitable for industrial application. google.com Modern patents, therefore, tend to cover more refined processes. A notable area of patent activity involves the synthesis of fluorinated indole derivatives for specific therapeutic uses. For instance, a Chinese patent (CN101531624A) outlines a two-step synthesis for 6-fluoroindole-3-acetonitrile (B1321227) starting from 6-fluoroindole. google.com This method is highlighted as being suitable for industrial production due to its short pathway, accessible raw materials, low cost, and high yield, demonstrating the value placed on commercially viable synthetic routes. google.com
Furthermore, patent applications extend to the final drug compounds derived from these indole intermediates. Fluoro-substituted indoles are prominent in patents for novel therapeutic agents, such as inhibitors of D-amino acid oxidase, which are relevant for neurological disorders. unifiedpatents.com The broad applicability of the 6-fluoroindole scaffold means that it is a crucial component in the synthesis of compounds targeting a wide range of diseases, and as such, its derivatives are frequently found within the claims of broad-reaching pharmaceutical patents. nih.govtandfonline.com The development of unique indole-based drugs, like the antimigraine medication rizatriptan, often involves patented variations of classic reactions like the Grandberg indole synthesis, showcasing how innovation in synthetic methodology is a key area of intellectual property. beilstein-journals.org
Industrial Production Methods and Scale-Up Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its parent compound, 6-fluoroindole, requires processes that are not only high-yielding but also cost-effective, safe, and scalable. Several chemical suppliers confirm the commercial production of 6-fluoroindole, indicating that robust industrial methods are in place. ruifuchems.com
Key considerations for industrial scale-up include:
Avoidance of Harsh Conditions: Moving away from high-temperature reactions and hazardous reagents is a priority. Patented industrial processes emphasize milder conditions, such as the reduction of 4-fluoro-2-nitrophenyl acetone (B3395972) with zinc in an acetic acid solution to produce 6-fluoro-2-methyl indole with a 95% yield. google.com
Process Efficiency: Shortening the number of synthetic steps is crucial for reducing costs and waste. The patented method for 6-fluoroindole-3-acetonitrile is valued for its two-step process, which is ideal for industrial application. google.com
Scalability and Purification: The ability to increase reaction volume without compromising yield or purity is essential. Research has demonstrated the synthesis of related fluorinated indolines on a 20 mmol scale, with the significant advantage of purification through recrystallization rather than column chromatography, a technique that is often a bottleneck in large-scale production. acs.org Similarly, other modern synthetic methods for fluorinated indoles have been successfully scaled to the gram or multi-millimole level, proving their potential for industrial use. researchgate.netnih.gov
Starting Material Availability: Industrial synthesis relies on readily available and affordable starting materials. The development of synthetic routes from simple precursors, such as the formal [4+1] cyclization of ortho-vinylanilines with difluorocarbene to produce 2-fluoroindoles, represents a significant advancement for industrial chemistry. nih.gov
The protection of the indole nitrogen with a Boc (tert-butoxycarbonyl) group is a standard and efficient step in organic synthesis, typically achieved under mild conditions, making the industrial production of this compound from 6-fluoroindole a straightforward and scalable process.
Market Impact and Therapeutic Potential of Derived Compounds
The indole market is experiencing substantial growth, driven primarily by its extensive application in the pharmaceutical sector. dataintelo.com The global market size was valued at approximately USD 1.2 billion in 2023 and is projected to grow significantly, with some analyses predicting a compound annual growth rate (CAGR) of 9.5% to 12.3%. dataintelo.comgithub.com This expansion is fueled by increasing investment in research and development and the critical role of indole derivatives in treating a wide array of diseases. dataintelo.comgithub.com
The introduction of a fluorine atom into the indole ring at the 6-position can enhance metabolic stability and bioavailability, making 6-fluoroindole derivatives particularly valuable in drug discovery. researchgate.net Consequently, compounds derived from this compound have demonstrated significant therapeutic potential across several key areas. tandfonline.combohrium.com
Table 1: Therapeutic Applications of 6-Fluoroindole Derivatives
| Therapeutic Area | Specific Target/Application | Research Findings |
|---|---|---|
| Oncology | Tryptophan dioxygenase (TDO) inhibitors | 6-Fluoroindole is a reagent for synthesizing pyridyl-ethenyl-indoles, which act as potential anticancer immunomodulators. ruifuchems.comlookchem.com |
| Anti-proliferative agents | Chalcone-based 6-fluoroindole derivatives have shown significant inhibitory activity against colorectal cancer cells (HCT116) with IC₅₀ values as low as 4.52 nM. nih.gov | |
| Androgen Receptor (AR) inhibitors | 5(6)-fluoroindole-carboxamide derivatives have been identified as potent inhibitors of AR-BF3, showing promise for treating drug-resistant prostate cancer. nih.gov | |
| Infectious Diseases | Antiviral (HIV) | 6-Fluoroindole serves as an inhibitor of HIV-1 attachment, preventing the virus from binding to host cells. lookchem.com |
| Antibacterial / Antifungal | The compound is employed as an antimicrobial agent that can inhibit biofilm formation, which is a key factor in persistent infections. ruifuchems.comlookchem.comossila.com | |
| Neurology | Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) | 6-Fluoroindole acts as a potent SSRI, making it a valuable scaffold for developing treatments for depression and anxiety. ruifuchems.comlookchem.com |
The versatility of the 6-fluoroindole scaffold allows for its incorporation into a diverse range of molecular architectures, leading to the discovery of novel drugs with improved efficacy and safety profiles. tandfonline.comossila.com As research continues to uncover new biological targets and applications, the market impact of compounds derived from this compound is expected to grow, solidifying its importance as a privileged building block in modern pharmaceutical development.
Q & A
Basic: What are the key considerations for synthesizing 1-Boc-6-Fluoro-1H-indole with high regiochemical purity?
Methodological Answer:
The synthesis of this compound requires careful regiochemical control during fluorination and Boc protection. Fluorination at the 6-position can be achieved via electrophilic substitution (e.g., using Selectfluor®) or directed ortho-metalation strategies. For Boc protection, tert-butoxycarbonyl anhydride (Boc₂O) is typically employed under basic conditions (e.g., DMAP, THF). Key considerations include:
- Regioselectivity: Fluorination must avoid competing reactions at the 4- or 5-positions, which can be controlled by steric/electronic directing groups or temperature modulation.
- Deprotection Sensitivity: The Boc group is acid-labile; ensure mild acidic conditions (e.g., TFA in DCM) to prevent indole ring alkylation side reactions .
- Purification: Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product from positional isomers.
Advanced: How can computational modeling predict the electronic effects of the 6-fluoro substituent in this compound on its reactivity in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can map electron density distributions to predict reactivity. The 6-fluoro group exerts a strong electron-withdrawing effect, activating the indole ring for nucleophilic attack at the 3- and 7-positions. For cross-coupling (e.g., Suzuki-Miyaura), computational studies (e.g., Mulliken charges, HOMO-LUMO gaps) reveal:
- Bond Polarization: Fluorine increases the electrophilicity of the indole core, enhancing oxidative addition with Pd(0) catalysts.
- Steric Effects: The Boc group may hinder coupling at the 1-position, favoring reactivity at the 3-position. Validate predictions with kinetic studies (e.g., monitoring reaction intermediates via LC-MS) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how do they differentiate from non-fluorinated analogs?
Methodological Answer:
- ¹H NMR: The 6-fluoro substituent deshields adjacent protons (e.g., H-5 and H-7), causing downfield shifts (~0.3–0.5 ppm) compared to non-fluorinated indoles.
- ¹⁹F NMR: A singlet near -120 ppm confirms fluorine incorporation.
- IR Spectroscopy: The Boc carbonyl stretch appears at ~1740 cm⁻¹, distinct from unprotected indoles.
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ for C₁₃H₁₅FN₂O₂, expected m/z 266.1056) and rules out brominated byproducts common in halogenation reactions .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound derivatives across different cell lines?
Methodological Answer:
Bioactivity discrepancies often arise from variability in:
- Cell Permeability: Fluorine enhances lipophilicity (logP ~2.8), but the Boc group may reduce membrane penetration. Use parallel artificial membrane permeability assays (PAMPA) to quantify uptake.
- Metabolic Stability: Hepatic microsomal assays (e.g., human CYP450 isoforms) identify deprotection pathways.
- Dose-Response Curves: Normalize data to cell viability (MTT assays) and use Hill slopes to compare potency (EC₅₀) across studies. Contradictions may reflect differences in assay endpoints (e.g., IC₅₀ vs. Ki values) .
Basic: What are common side reactions during the deprotection of the Boc group in this compound, and how can they be mitigated?
Methodological Answer:
- Acid-Induced Alkylation: TFA can protonate the indole nitrogen, leading to carbocation formation and subsequent alkylation. Mitigation: Use scavengers (e.g., triethylsilane) to trap carbocations.
- Ring Opening: Prolonged exposure to strong acids may cleave the indole ring. Mitigation: Deprotect at 0°C and monitor via TLC.
- Byproduct Formation: Incomplete Boc removal results in mixed products. Confirm completion using ¹H NMR (disappearance of tert-butyl peaks at ~1.4 ppm) .
Advanced: How does the fluorine atom at position 6 influence the intermolecular interactions of this compound in crystal packing, as determined by X-ray diffraction?
Methodological Answer:
X-ray crystallography (refined via SHELXL ) reveals that the 6-fluoro substituent participates in weak C–H···F hydrogen bonds (2.3–2.5 Å), stabilizing layered packing motifs. Compared to non-fluorinated analogs:
- Polar Interactions: Fluorine increases dipole moments, favoring head-to-tail arrangements.
- Torsional Angles: The Boc group adopts a planar conformation (dihedral angle <10° with the indole ring), minimizing steric clashes.
- Thermal Motion: Anisotropic displacement parameters (ADPs) indicate fluorine’s rigidity reduces molecular vibration in the crystal lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
